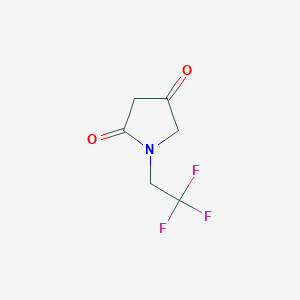
1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione” is a chemical compound with the CAS Number: 1513582-88-1 . It has a molecular weight of 181.11 . The IUPAC name for this compound is 1-(2,2,2-trifluoroethyl)-2,4-pyrrolidinedione .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione” is 1S/C6H6F3NO2/c7-6(8,9)3-10-2-4(11)1-5(10)12/h1-2,11-12H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Aplicaciones Científicas De Investigación
Organic Synthesis
Pyrrolidine-2,4-diones serve as pivotal intermediates in organic synthesis, offering pathways to synthesize dipeptide analogues. These compounds, due to their structural resemblance to amino acids, enable the creation of N-acylated, O-alkylated derivatives with high enantiopurity, suggesting their utility in developing linear, extended peptide mimetics (Hosseini et al., 2006). Furthermore, pyrrolidine-2,4-dione derivatives have been synthesized as corrosion inhibitors for carbon steel, demonstrating the chemical versatility and practical applications of these compounds in industrial settings (Zarrouk et al., 2015).
Computational Chemistry
In computational chemistry, the structural and vibrational analysis of Mannich base 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione revealed insights into its antioxidant activity. The study encompassed vibrational analysis, NMR spectral analysis, and theoretical calculations to determine the relationship between molecular structure and inhibition efficiencies, showcasing the application of pyrrolidine-2,4-diones in elucidating biological activity through computational methods (Boobalan et al., 2014).
Materials Science
In materials science, pyrrolidine-2,4-diones have contributed to the development of new materials with specific electronic properties. For example, the synthesis of pyrrolidine-2,4-diones (tetramic acids) and derivatives has led to the creation of compounds with potential applications in electronic devices and polymers, indicating their significance in synthesizing materials with desired functionalities (Mulholland et al., 1972).
Corrosion Inhibition
The study of new 1H-pyrrole-2,5-dione derivatives highlighted their effectiveness as corrosion inhibitors, revealing the potential of pyrrolidine-2,4-dione derivatives in protecting metals from corrosion. This application is critical in industries where metal durability is paramount, demonstrating the compound's utility beyond the realm of synthetic organic chemistry (Zarrouk et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)3-10-2-4(11)1-5(10)12/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWPJYBYNHPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)pyrrolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)
![Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate](/img/structure/B2559415.png)
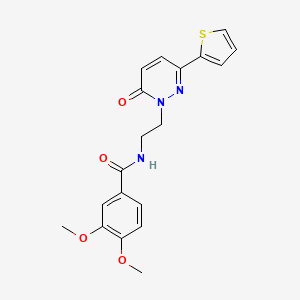
![N-cyclopentyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B2559419.png)
![2-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2559421.png)
![N-(benzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559423.png)
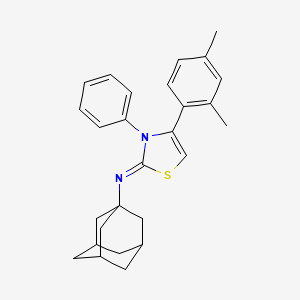
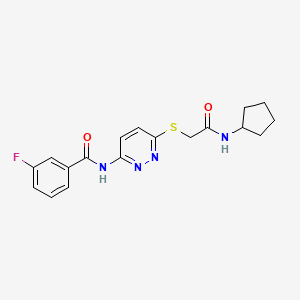
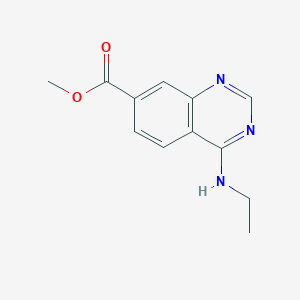
![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)

![1-benzyl-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2559433.png)
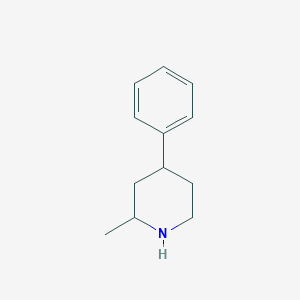
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)